6-Oxotridecanoic acid
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Overview
Description
6-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the sixth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Oxotridecanoic acid can be synthesized through several methods. One common approach involves the oxidation of tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. Another method includes the use of organometallic reagents like Grignard reagents to introduce the keto group at the desired position.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum to facilitate the oxidation of tridecanoic acid. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of tridecanedioic acid.
Reduction: Formation of 6-hydroxytridecanoic acid.
Substitution: Formation of various substituted tridecanoic acid derivatives.
Scientific Research Applications
6-Oxotridecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. In biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
3-Oxotridecanoic acid: Another keto fatty acid with the keto group at the third carbon position.
6-Oxododecanoic acid: A shorter-chain analog with similar chemical properties.
6-Oxotetradecanoic acid: A longer-chain analog with a similar structure.
Uniqueness: 6-Oxotridecanoic acid is unique due to its specific chain length and the position of the keto group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Biological Activity
6-Oxotridecanoic acid, a keto fatty acid with the chemical formula C13H24O3 and CAS number 62808-71-3, has garnered interest in the fields of biochemistry and pharmacology due to its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
The structural uniqueness of this compound arises from its keto group located at the sixth carbon position of the tridecanoic acid chain. This configuration imparts distinct chemical reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Property | Value |
---|---|
Chemical Formula | C13H24O3 |
Molecular Weight | 228.33 g/mol |
CAS Number | 62808-71-3 |
Functional Group | Keto |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is hypothesized to involve disruption of microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, studies suggest that this compound may possess anti-inflammatory effects. It is believed to modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation, thereby reducing inflammatory responses in biological systems.
The biological activity of this compound is primarily attributed to its interaction with cellular components:
- Enzyme Modulation : The keto group can form hydrogen bonds with enzymes, influencing their activity and potentially acting as an inhibitor or modulator in metabolic pathways.
- Membrane Disruption : The compound can integrate into lipid bilayers, altering membrane integrity and function, which is crucial for its antimicrobial effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed inhibition against Staphylococcus aureus and other pathogens. The research highlighted the compound's potential as a natural preservative in food products due to its ability to inhibit microbial growth effectively.
- Metabolomics Analysis : In a metabolomics study involving patients with COVID-19, altered levels of fatty acids including tridecanoic acid derivatives were observed. This indicates a potential link between fatty acid metabolism and disease severity, suggesting that compounds like this compound could play a role in metabolic adaptation during disease states .
- Inflammatory Response : Research focusing on fatty acids' role in skin health noted that similar compounds exhibit protective effects against pathogenic colonization by modulating skin microflora through antimicrobial activity .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Compound | Position of Keto Group | Biological Activity |
---|---|---|
3-Oxotridecanoic acid | Third carbon | Moderate antimicrobial properties |
6-Oxododecanoic acid | Sixth carbon | Similar membrane-disrupting effects |
12-Oxotridecanoic acid | Twelfth carbon | Potential anti-inflammatory effects |
Properties
CAS No. |
62808-71-3 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
6-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-9-12(14)10-7-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI Key |
IAHLPLMHFZESFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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